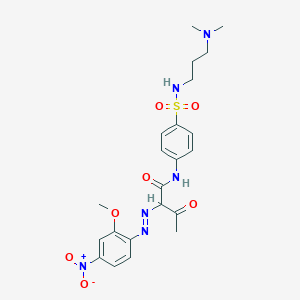
N-(4-((3-(Dimethylamino)propyl)sulfamoyl)phenyl)-2-((2-methoxy-4-nitrophenyl)diazenyl)-3-oxobutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-{[3-(dimethylamino)propyl]sulfamoyl}phenyl)-2-[(2-methoxy-4-nitrophenyl)diazenyl]-3-oxobutanamide is a complex organic compound with a unique structure that combines sulfonamide, azo, and amide functionalities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[3-(dimethylamino)propyl]sulfamoyl}phenyl)-2-[(2-methoxy-4-nitrophenyl)diazenyl]-3-oxobutanamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the sulfonamide group: This is achieved by reacting 4-aminobenzenesulfonamide with 3-(dimethylamino)propylamine under suitable conditions.
Azo coupling reaction: The sulfonamide derivative is then subjected to a diazotization reaction followed by azo coupling with 2-methoxy-4-nitroaniline.
Amide formation: The final step involves the formation of the amide bond through the reaction of the azo compound with an appropriate acylating agent, such as acetic anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
N-(4-{[3-(dimethylamino)propyl]sulfamoyl}phenyl)-2-[(2-methoxy-4-nitrophenyl)diazenyl]-3-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions, potentially leading to the cleavage of the azo bond.
Reduction: Reduction reactions can target the nitro group, converting it to an amine, or the azo group, breaking it down into corresponding amines.
Substitution: The sulfonamide and amide groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst.
Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
Oxidation: Cleavage products of the azo bond.
Reduction: Corresponding amines from the reduction of the nitro and azo groups.
Substitution: Derivatives with substituted sulfonamide or amide groups.
科学研究应用
N-(4-{[3-(dimethylamino)propyl]sulfamoyl}phenyl)-2-[(2-methoxy-4-nitrophenyl)diazenyl]-3-oxobutanamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying azo and sulfonamide chemistry.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the sulfonamide group.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of dyes and pigments due to its azo functionality.
作用机制
The mechanism of action of N-(4-{[3-(dimethylamino)propyl]sulfamoyl}phenyl)-2-[(2-methoxy-4-nitrophenyl)diazenyl]-3-oxobutanamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. The azo group may also play a role in the compound’s activity by undergoing bioreductive cleavage to release active amines.
相似化合物的比较
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
Azo dyes: Compounds with similar azo functionalities used in dyeing processes.
Acetaminophen: An amide-containing compound with analgesic properties.
Uniqueness
N-(4-{[3-(dimethylamino)propyl]sulfamoyl}phenyl)-2-[(2-methoxy-4-nitrophenyl)diazenyl]-3-oxobutanamide is unique due to its combination of sulfonamide, azo, and amide groups, which confer a diverse range of chemical reactivity and potential applications. Its structure allows it to participate in multiple types of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
生物活性
N-(4-((3-(Dimethylamino)propyl)sulfamoyl)phenyl)-2-((2-methoxy-4-nitrophenyl)diazenyl)-3-oxobutanamide, a compound with complex structural characteristics, has garnered interest in various biological studies due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and relevant case studies.
Structural Overview
The compound features several functional groups that contribute to its biological activity:
- Dimethylamino Group : Enhances solubility and may influence receptor interactions.
- Sulfamoyl Group : Known for its role in antibacterial and antitumor activities.
- Diazenyl Group : Associated with the generation of reactive nitrogen species, which can have cytotoxic effects.
- Oxobutanamide Moiety : May play a role in enzyme inhibition and modulation of metabolic pathways.
- Antitumor Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the sulfamoyl group is particularly noted for its ability to interfere with DNA synthesis and repair mechanisms, leading to apoptosis in cancer cells .
- Antimicrobial Properties : The compound's structural components suggest potential antimicrobial activity. The sulfamoyl moiety is commonly found in sulfonamide antibiotics, which inhibit bacterial folic acid synthesis .
- Inhibition of Enzymatic Activity : Preliminary studies indicate that the oxobutanamide portion may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular metabolism .
Biological Activity Data
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| Cytotoxicity | Induces apoptosis in cancer cell lines | |
| Antimicrobial | Inhibits growth of bacterial strains | |
| Enzyme Inhibition | Modulates metabolic enzyme activity |
Case Studies
- Cytotoxicity in Cancer Models : A study evaluated the cytotoxic effects of this compound on human breast cancer (MCF-7) and lung cancer (A549) cell lines. Results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values indicating potent activity compared to standard chemotherapeutics .
- Antibacterial Efficacy : In vitro tests against Staphylococcus aureus and Escherichia coli showed that the compound inhibited bacterial growth at low micromolar concentrations. This suggests potential as a lead compound for developing new antibiotics .
- Metabolic Pathway Modulation : Research exploring the effects on metabolic enzymes revealed that the compound acts as an inhibitor of certain dehydrogenases, potentially altering glucose metabolism in treated cells. This effect was quantified using enzyme activity assays .
属性
CAS 编号 |
1065519-44-9 |
|---|---|
分子式 |
C22H28N6O7S |
分子量 |
520.6 g/mol |
IUPAC 名称 |
N-[4-[3-(dimethylamino)propylsulfamoyl]phenyl]-2-[(2-methoxy-4-nitrophenyl)diazenyl]-3-oxobutanamide |
InChI |
InChI=1S/C22H28N6O7S/c1-15(29)21(26-25-19-11-8-17(28(31)32)14-20(19)35-4)22(30)24-16-6-9-18(10-7-16)36(33,34)23-12-5-13-27(2)3/h6-11,14,21,23H,5,12-13H2,1-4H3,(H,24,30) |
InChI 键 |
MQLUSMUCKZNBBC-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C(C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCCN(C)C)N=NC2=C(C=C(C=C2)[N+](=O)[O-])OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















